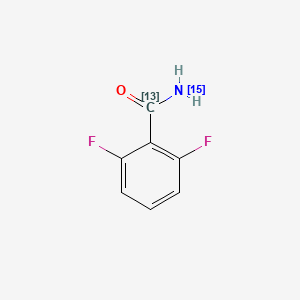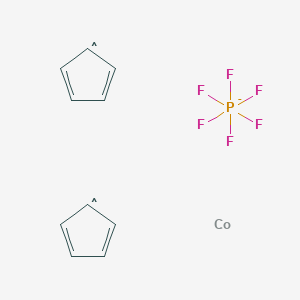
Cobalticinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalticinium hexafluorophosphate, also known as bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, is an organometallic compound with the formula [Co(C5H5)2]PF6. It is a cationic complex where cobalt is sandwiched between two cyclopentadienyl rings, and the hexafluorophosphate anion balances the charge. This compound is known for its stability, reversible redox chemistry, and high polarity, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalticinium hexafluorophosphate can be synthesized through several methods. One common approach involves the reaction of cobaltocene with an oxidizing agent such as ferric chloride (FeCl3) in the presence of hexafluorophosphoric acid (HPF6). The reaction proceeds as follows:
Co(C5H5)2+FeCl3+HPF6→[Co(C5H5)2]PF6+FeCl2+HCl
This method yields this compound as a crystalline solid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation of cobaltocene using similar oxidizing agents and conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalticinium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to its reversible redox chemistry.
Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation-Reduction: Common oxidizing agents include ferric chloride and other metal halides. Reducing agents such as sodium borohydride can also be used.
Nucleophilic Substitution: Reagents like trimethylhydrazinium iodide and potassium tert-butoxide are used under reflux conditions in dry tetrahydrofuran.
Major Products Formed
Oxidation-Reduction: The major products include reduced or oxidized forms of this compound.
Nucleophilic Substitution: Products include aminocobaltocenium hexafluorophosphate and other functionalized derivatives.
Applications De Recherche Scientifique
Cobalticinium hexafluorophosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cobalticinium hexafluorophosphate exerts its effects involves its reversible redox chemistry. The compound can undergo oxidation and reduction, allowing it to participate in electron transfer processes. Its high polarity and cationic nature enable it to interact with various molecular targets, facilitating reactions such as nucleophilic substitution and oxidative addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocenium Hexafluorophosphate: Similar to cobalticinium hexafluorophosphate but contains iron instead of cobalt.
Bis(pentamethylcyclopentadienyl)this compound: A derivative with pentamethylcyclopentadienyl rings instead of cyclopentadienyl rings.
Uniqueness
This compound is unique due to its high stability, reversible redox chemistry, and high polarity. These properties make it more versatile in various chemical reactions compared to its ferrocene counterparts .
Propriétés
Formule moléculaire |
C10H10CoF6P- |
|---|---|
Poids moléculaire |
334.08 g/mol |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H;;/q;;;-1 |
Clé InChI |
DCJIQDWIPYSICP-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


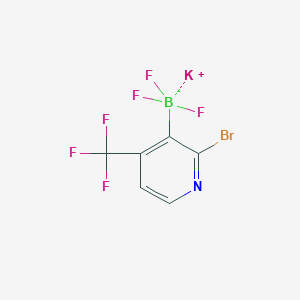


![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
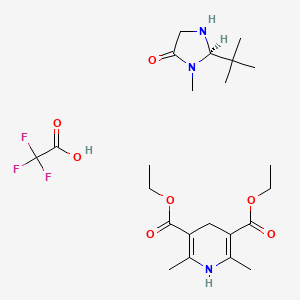






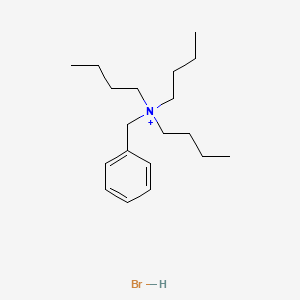
![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
